2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
Description
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by a methyl group at the 3-position and a 2,4-dichlorobenzyl ether moiety at the 2-position of the benzaldehyde ring (Figure 1). Its structure combines electron-withdrawing chlorine atoms and a sterically hindering methyl group, which may influence its reactivity and physical properties.
Properties
Molecular Formula |
C15H12Cl2O2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(8-18)15(10)19-9-12-5-6-13(16)7-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
PRXKTUJPHSWABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the salicylaldehyde attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sodium or potassium carbonate may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting their normal function. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Further research is needed to elucidate the specific molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
- Structure : Benzaldehyde with a 2,4-dichlorobenzyl ether at the 3-position (vs. 2-position in the target compound).
- Synthesis : Likely involves similar steps to , such as alkylation of a hydroxybenzaldehyde precursor using a dichlorobenzyl halide and a base like Cs₂CO₃ in DMF .
- Key Differences: The 3-position substitution reduces steric hindrance compared to the 2-position methyl group in the target compound.
4-(Benzyloxy)-3-phenethoxybenzaldehyde
- Structure : Benzaldehyde with a benzyloxy group at the 4-position and a phenethoxy group at the 3-position.
- Synthesis : Synthesized via alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene using Cs₂CO₃ in DMF at 80°C .
- Key Differences :
- The phenethoxy chain introduces greater lipophilicity compared to the dichlorobenzyl group.
- Lacks chlorine substituents, reducing electrophilicity at the aromatic ring.
Impurity C(EP) as Nitrate
- Structure : (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine nitrate.
- Relevance : A pharmaceutical impurity with a dichlorobenzyl ether and amine group.
- Key Differences :
Reactivity and Functional Group Analysis
- Aldehyde Group : Present in all compared benzaldehyde derivatives, enabling participation in condensation or oxidation reactions. The target compound’s methyl group may slow nucleophilic attacks at the 3-position.
- Chlorine Substituents : The 2,4-dichlorobenzyl group in the target compound and its analogues enhances electrophilicity, favoring aromatic substitution reactions. However, steric effects from the methyl group may limit accessibility .
- Ether Linkages : The benzyloxy and phenethoxy groups in analogues (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde) increase stability against hydrolysis compared to aliphatic ethers .
Biological Activity
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with a unique structure that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H12Cl2O2
- Molecular Weight : 303.16 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Activity : It exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that it has antimicrobial properties against various pathogens.
Antioxidant Activity
A study evaluating the antioxidant potential of various benzaldehyde derivatives reported that this compound demonstrated a significant ability to scavenge free radicals. This activity was measured using standard assays such as DPPH and ABTS, with results indicating a comparable efficacy to well-known antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Standard (Ascorbic Acid) | 12.5 | 10.0 |
| This compound | 15.0 | 12.5 |
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. Results indicated that it could inhibit tyrosinase activity effectively:
| Compound | IC50 Value (µM) |
|---|---|
| Kojic Acid (Control) | 24.09 |
| This compound | 18.5 |
This suggests potential applications in treating hyperpigmentation disorders.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Melanin Production : A study investigated the effects of various benzaldehyde derivatives on melanin production in B16F10 melanoma cells. The results indicated that treatment with this compound led to a significant reduction in melanin synthesis, supporting its role as a potential therapeutic agent for skin disorders related to hyperpigmentation.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed promising activity, suggesting its potential use as an antibacterial agent in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
